molecular formula C8H11FO3 B2672055 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2460755-32-0

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B2672055
CAS No.: 2460755-32-0
M. Wt: 174.171
InChI Key: XMGSBJPRQMUKSR-UHFFFAOYSA-N
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Description

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is a fluorinated bicyclic compound that has garnered attention in various scientific fields due to its unique chemical properties. The presence of the fluoromethyl group significantly influences its physicochemical characteristics, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the fluoromethylation of a precursor compound. One common method is the use of fluoromethyl radicals generated through the activation of fluoroiodomethane under visible light. This method allows for the direct fluoromethylation of unfunctionalized carbon centers.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluoromethylation reactions, often utilizing continuous flow reactors to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has found applications in several scientific fields:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

  • Industry: Utilized in the production of specialty chemicals and materials due to its unique properties.

Mechanism of Action

The mechanism by which 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The fluoromethyl group plays a crucial role in enhancing the compound's binding affinity and selectivity.

Comparison with Similar Compounds

1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its fluorinated structure, which imparts distinct physicochemical properties compared to non-fluorinated analogs. Similar compounds include:

  • 2-Fluoromethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid: Similar structure but with a different position of the fluoromethyl group.

  • 3-Fluoromethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid: Another positional isomer with distinct properties.

  • 1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid: A structural isomer with different reactivity and biological activity.

These compounds, while similar, exhibit different chemical behaviors and applications due to variations in their molecular structures.

Properties

IUPAC Name

1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO3/c9-4-8-2-1-7(3-8,5-12-8)6(10)11/h1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGSBJPRQMUKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)C(=O)O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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